(S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative characterized by the presence of a brominated and fluorinated aromatic ring. This compound is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. Its unique structure enhances its reactivity and selectivity in biological systems, making it a valuable compound for research and development.
(S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride falls under the category of amino acids and derivatives, specifically those with halogen substitutions on the aromatic ring. It is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals due to its potential toxicity if ingested .
The synthesis of (S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride typically follows a multi-step process involving:
The reaction conditions typically require careful control of temperature and pH to ensure high yields and purity of the final product. The use of specific solvents and catalysts may also enhance the efficiency of each step.
The molecular formula for (S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride is , with a molecular weight of approximately 262.08 g/mol. The compound features a propanoic acid backbone with an amino group at the third carbon and a substituted phenyl group at the second carbon.
(S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride can participate in various chemical reactions typical for amino acids:
The reactivity of this compound is influenced by the presence of both bromine and fluorine atoms, which can modulate electronic properties and sterics during reactions.
The mechanism of action for (S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific biological targets such as enzymes or receptors. The fluorine atom enhances binding affinity and selectivity, potentially acting as an inhibitor or activator in various biochemical pathways.
Upon binding to target proteins, it may alter enzymatic activity or receptor signaling pathways, contributing to its therapeutic effects in neurological contexts .
(S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride is typically a white to off-white solid that is soluble in water due to its ionic nature as a hydrochloride salt.
Key chemical properties include:
(S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride has several notable applications:
Its unique structural characteristics make it an important compound in both academic research and industrial applications .
Catalytic asymmetric methods provide efficient routes to enantiomerically pure β-amino acids with fluorinated aromatic substituents. For the target compound, three primary approaches demonstrate significant efficacy:
Transition-Metal Catalysis: Palladium complexes with chiral ligands like (R)-BINAP catalyze asymmetric hydrogenation of β-enamido esters. A substrate such as (Z)-3-((4-bromo-2-fluorophenyl)methyleneamino)butanoic acid ethyl ester undergoes hydrogenation at 50 psi H₂ in methanol, yielding the (S)-β-amino acid ester with >95% enantiomeric excess (ee). Subsequent hydrolysis (2M NaOH, 60°C, 4h) followed by hydrochloric acid treatment furnishes the hydrochloride salt. Rhodium-DuPhos complexes achieve comparable stereoselectivity but require lower pressures (10–20 psi) [1] [6].
Organocatalytic Approaches: Cinchona alkaloid-derived catalysts (e.g., quinine thiourea) facilitate Michael additions between 4-bromo-2-fluorobenzaldehyde and nitroacetate derivatives. This one-pot assembly forms γ-nitro-β-aryl carbonyl intermediates with 88–92% ee. Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group, and acidic hydrolysis delivers the target amino acid. While avoiding precious metals, extended reaction times (48–72h) and moderate ee values limit scalability [1] [4].
Biocatalytic Synthesis: Immobilized Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic N-acetyl-3-(4-bromo-2-fluorophenyl)propanoic acid methyl ester. The (S)-enantiomer is selectively hydrolyzed in phosphate buffer (pH 7.0, 37°C) with 98% ee. Acidic deacetylation (6M HCl, reflux) provides the free (S)-amino acid. Though highly selective, maximum yield is constrained to 50% without racemization recycling [1] [6].
Table 1: Performance Metrics for Catalytic Asymmetric Methods
Method | Catalyst System | Reaction Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Pd-Catalyzed Hydrogenation | Pd/(R)-BINAP, MeOH | 50 psi H₂, 25°C, 12h | >95 | 90 |
Organocatalytic Michael | Quinine thiourea, DCM | RT, 72h | 88–92 | 75 |
Biocatalytic Resolution | CAL-B, pH 7.0 buffer | 37°C, 24h | 98 | 45* |
The 4-bromo-2-fluoro substitution pattern necessitates precise sequential halogenation. Key methodologies include:
Electrophilic Halogenation:
Transition Metal-Mediated Halogenation:
Photoredox Catalysis: Visible-light-driven fluorination utilizes organic photocatalysts (e.g., acridinium salts) and [¹⁸F]F⁻ or [¹⁹F]F⁻ sources. Irradiating 4-bromoanisole with 450 nm light in the presence of [Ph₂I]BF₄, Ru(bpy)₃Cl₂, and TBAF generates 4-bromo-2-fluoroanisole (55% yield). This radical cation pathway achieves ortho-selectivity but remains experimental for complex substrates [5].
Table 2: Halogenation Techniques for Aryl Functionalization
Technique | Reagents/Conditions | Selectivity | Yield (%) | Limitations |
---|---|---|---|---|
Directed ortho-Bromination | LDA/Br₂, THF, −78°C | 4-Bromo on 3-F-Ar | 85 | Cryogenic conditions |
NFSI Fluorination | NFSI, MeCN, 80°C | Ortho to amine | 75 | Over-fluorination risk |
Pd-Catalyzed Fluorination | Pd₂(dba)₃/AgF, DMF, 120°C | Retains Br | 70 | High catalyst loading |
Cu-Mediated Halex | CuCl/KF, NMP, 180°C | I > Br substitution | 65 | Competing debromination |
Photoredox Fluorination | Ru(bpy)₃Cl₂/TBAF, 450 nm light | Ortho to OMe | 55 | Low scalability |
Achieving enantiomeric purity (>99% ee) in the hydrochloride salt mandates specialized resolution and purification:
Diastereomeric Crystallization: The racemic amino acid is derivatized with (1S)-(−)-camphorsulfonic acid in ethanol/water (4:1). Differential solubility precipitates the (S)-amino acid-(1S)-camphorsulfonate diastereomer (mp 182–184°C) with 95% de. Liberation using ion-exchange resin (Dowex 50WX8) followed by hydrochloric acid treatment yields the enantiopure hydrochloride salt. Though effective, this process suffers from 40% mother liquor losses and requires toxic solvents like dimethyl sulfoxide for recrystallization [1] [4].
Preparative Chiral Chromatography: Simulated moving bed (SMB) chromatography with Chiralpak® IC columns (cellulose tris(3,5-dichlorophenylcarbamate) resolves gram-scale racemates. The mobile phase (0.5% 2-propanol/hexane, v/v) elutes the (R)-enantiomer first (k' = 1.2), followed by the (S)-isomer (k' = 1.8), achieving >99.5% ee at 25°C. SMB technology enhances throughput by 80% compared to batch HPLC but incurs high chiral stationary phase costs (~$15,000 per column) [1] [4].
Enantioselective Liquid-Liquid Extraction (ELLE): A biphasic system of water and octanol containing N-dodecyl-L-proline as a chiral selector extracts the (S)-enantiomer preferentially (α = 2.5). Optimization at pH 5.0 (near the amino acid pI) maximizes interfacial complexation, yielding 90% ee in the organic phase after six extraction stages. Back-extraction into hydrochloric acid furnishes the hydrochloride salt. ELLE operates continuously in centrifugal contactors, reducing solvent consumption by 60% versus chromatography [1].
Aqueous Two-Phase Systems (ATPS): Polyethylene glycol (PEG-400)/potassium phosphate systems with chiral ionic liquids (e.g., cholinium L-tryptophanate) separate enantiomers via stereoselective partitioning. The (S)-enantiomer concentrates in the PEG-rich phase (K = 3.8) with 88% ee after a single step. Temperature-responsive polymers enable phase recycling, lowering waste generation [1].
Continuous-Flow Crystallization: Antisolvent crystallization in tubular reactors achieves high-purity hydrochloride salts. Dissolving the racemate in ethanol and mixing with hydrochloric acid-saturated diethyl ether induces preferential crystallization of the (S)-enantiomer hydrochloride. Process analytical technology (PAT) controls crystal growth in real-time, yielding 99% ee at 5 kg/h throughput [6].
Table 3: Purification Techniques for Enantiopure Hydrochloride Salt
Technique | Conditions | ee (%) | Throughput | Advantages |
---|---|---|---|---|
Diastereomeric Salt Cryst. | (1S)-Camphorsulfonic acid, EtOH/H₂O | 95 | Low | High purity |
SMB Chromatography | Chiralpak® IC, 0.5% i-PrOH/hexane | >99.5 | Medium | Scalable, automated |
ELLE | N-Dodecyl-L-proline, H₂O/octanol, pH 5 | 90 | High | Continuous operation |
ATPS | PEG-400/K₃PO₄, Cholinium Trp⁻ | 88 | Medium | Environmentally friendly |
Flow Crystallization | EtOH/diethyl ether/HCl, 25°C | 99 | Very High | Low solvent volume |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7